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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-tert-butylphenyl)(4-
fluorophenyl)methanone, a substituted benzophenone of interest in medicinal chemistry and
materials science. This document details its chemical identity, physicochemical properties, a
detailed synthesis protocol, and explores its potential applications based on the known
biological activities of the benzophenone scaffold. The information is curated to support
researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Identity and Properties

The IUPAC name for 4-Tert-butyl-4'-fluorobenzophenone is (4-tert-butylphenyl)(4-
fluorophenyl)methanone. This compound belongs to the diaryl ketone class, characterized by a
carbonyl group linking two phenyl rings. One ring is substituted with a tert-butyl group at the
para position, and the other with a fluorine atom, also at the para position.

Table 1: Physicochemical Properties of (4-tert-butylphenyl)(4-fluorophenyl)methanone
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Property Value Reference

4-tert-butylphenyl)(4-
IUPAC Name ( yiphenyi)(
fluorophenyl)methanone

4-Tert-butyl-4'-
Synonyms [1]
fluorobenzophenone

CAS Number 16574-58-6 [1][2]
Molecular Formula Ci17H17FO [1]
Molecular Weight 256.31 g/mol [1]
) ) Data not available in cited
Melting Point
sources
N ) Data not available in cited
Boiling Point
sources
. Data not available in cited
Solubility

sources

Note: Specific experimental data for the melting point, boiling point, and solubility of (4-tert-
butylphenyl)(4-fluorophenyl)methanone are not readily available in the reviewed public
literature. These properties would need to be determined experimentally.

Synthesis of (4-tert-butylphenyl)(4-
fluorophenyl)methanone

The most common and efficient method for the synthesis of diaryl ketones like (4-tert-
butylphenyl)(4-fluorophenyl)methanone is the Friedel-Crafts acylation. This electrophilic
aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or
anhydride in the presence of a Lewis acid catalyst.

Reaction Principle

In the synthesis of (4-tert-butylphenyl)(4-fluorophenyl)methanone, tert-butylbenzene can be
acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as
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aluminum chloride (AICI3). The tert-butyl group is an ortho-, para-director, but due to steric
hindrance from the bulky tert-butyl group, the para-substituted product is predominantly formed.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of (4-tert-butylphenyl)
(4-fluorophenyl)methanone via Friedel-Crafts acylation.

Materials:

tert-Butylbenzene

e 4-Fluorobenzoyl chloride

e Anhydrous aluminum chloride (AICI3)

e Dichloromethane (CH2Cl2) (anhydrous)

e Hydrochloric acid (HCI), concentrated

« Distilled water

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
e Round-bottom flask

» Reflux condenser with a drying tube (e.g., filled with CaClz)
e Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

» Rotary evaporator

o Apparatus for recrystallization or column chromatography

Procedure:
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e Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add
tert-butylbenzene (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice
bath with stirring.

o Addition of Catalyst: To the cooled solution, slowly and portion-wise add anhydrous
aluminum chloride (1.2 equivalents). It is crucial to perform this addition carefully as the
reaction can be exothermic. Stir the mixture until the aluminum chloride is well-dispersed.

» Addition of Acylating Agent: Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise to
the reaction mixture, maintaining the temperature below 10 °C.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can
be monitored by Thin Layer Chromatography (TLC).

¢ Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly
guench the reaction by the dropwise addition of ice-cold water, followed by concentrated
hydrochloric acid to dissolve the aluminum salts. This step should be performed in a well-
ventilated fume hood as HCI gas may be evolved.

o Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with dilute HCI, water, and saturated sodium bicarbonate solution,
and finally with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary
evaporator to obtain the crude product.

 Purification: The crude (4-tert-butylphenyl)(4-fluorophenyl)methanone can be purified by
recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column
chromatography on silica gel.

Workflow Diagram
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Synthesis Workflow
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Caption: Synthesis workflow for (4-tert-butylphenyl)(4-fluorophenyl)methanone.
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Potential Applications in Drug Development

While specific biological activities for (4-tert-butylphenyl)(4-fluorophenyl)methanone have not
been extensively reported, the benzophenone scaffold is a well-established pharmacophore in
medicinal chemistry. Benzophenone derivatives have been shown to exhibit a wide range of
biological activities, suggesting potential areas of investigation for this compound.[3][4]

Structure-Activity Relationship (SAR) of Benzophenones

The biological activity of benzophenone derivatives is often influenced by the nature and
position of substituents on the phenyl rings.[5][6][7]

 Antiviral Activity: Certain benzophenone derivatives have been identified as non-nucleoside
reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6] The substituents on the phenyl rings
play a crucial role in the binding affinity to the enzyme's allosteric site.

» Anticancer Activity: Many natural and synthetic benzophenones exhibit cytotoxic effects on
various cancer cell lines.[4] The presence of hydroxyl and prenyl groups is often associated
with enhanced activity.

e P-glycoprotein (P-gp) Inhibition: Some benzophenone analogues act as inhibitors of the P-
glycoprotein efflux pump, which is implicated in multidrug resistance (MDR) in cancer.[3][7]
This suggests a potential role for such compounds in overcoming MDR in chemotherapy.

» Antimicrobial and Anti-inflammatory Effects: Various substituted benzophenones have
demonstrated antimicrobial and anti-inflammatory properties.[4]

Logical Relationship Diagram for Potential Activities
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Potential Therapeutic Applications
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Caption: Potential therapeutic applications based on the benzophenone scaffold.

Conclusion

(4-tert-butylphenyl)(4-fluorophenyl)methanone is a readily synthesizable compound via Friedel-
Crafts acylation. While specific biological data for this molecule is sparse in the current
literature, its structural similarity to other biologically active benzophenones makes it a
compound of interest for further investigation. Researchers in drug discovery are encouraged
to explore its potential as an antiviral, anticancer, or MDR-reversing agent. The detailed
synthetic protocol provided herein serves as a practical guide for its preparation and
subsequent evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b092482#4-tert-butyl-4-fluorobenzophenone-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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